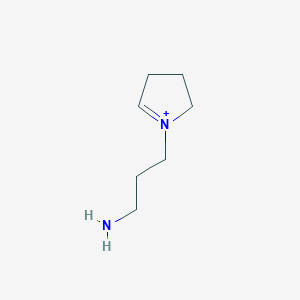
1-(3-Aminopropyl)pyrrolinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-aminopropyl)pyrrolinium is an organic cation that is 1-pyrroline bearing an N-(3-aminopropyl) substituent. It derives from a hydride of a 1-pyrrolinium.
Aplicaciones Científicas De Investigación
Plant Biochemistry
1-(3-Aminopropyl)pyrrolinium (App) has been identified in various plants such as oats, maize, barley, and wheat seedlings. App concentrations were highest in the youngest oat plants, although no direct correlation with polyamine oxidase activity was observed. This compound, along with pyrroline, is considered an oxidation product of polyamines like putrescine in plants (Smith, Croker & Loeffler, 1986).
Biosensor Development
N-(3-Aminopropyl)pyrrole has been used to create a pyrrole-alginate conjugate for biosensor applications. This conjugate has shown efficiency in immobilizing enzymes like polyphenol oxidase on electrodes, enhancing the sensitivity and performance of biosensors for substances like catechol (Abu-Rabeah et al., 2004).
Conductive Nanocomposites
A study focused on conductive composite films using N-(3-aminopropyl)pyrrole for improving properties like wettability, mechanical strength, thermal protection, and electrical conductivity. This application is significant in designing high-performance electrodes for supercapacitors, batteries, and sensors (Bideau et al., 2016).
Aminopyrroles in Chemistry
Research on the aromaticity and solution tautomerism of 1H-pyrrol-3-aminium and 1H-pyrrol-3(2H)-iminium cation explores their structural dynamics and stability, which has implications in understanding chemical reactions involving pyrrole compounds (De Rosa & Arnold, 2013).
Graphene Oxide Functionalization
1-(3-Aminopropyl)pyrrole has been used to functionalize graphene oxide, leading to the creation of a conductive copolymer with enhanced properties like swelling and adsorption of metal ions, making it potentially useful in applications such as water treatment and sensor technology (Qin et al., 2014).
Propiedades
Nombre del producto |
1-(3-Aminopropyl)pyrrolinium |
|---|---|
Fórmula molecular |
C7H15N2+ |
Peso molecular |
127.21 g/mol |
Nombre IUPAC |
3-(3,4-dihydro-2H-pyrrol-1-ium-1-yl)propan-1-amine |
InChI |
InChI=1S/C7H15N2/c8-4-3-7-9-5-1-2-6-9/h5H,1-4,6-8H2/q+1 |
Clave InChI |
IWGWVCORJJKREY-UHFFFAOYSA-N |
SMILES canónico |
C1CC=[N+](C1)CCCN |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



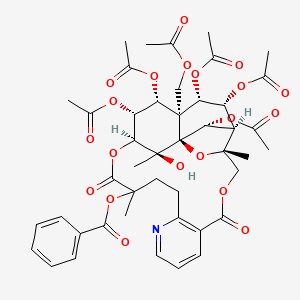

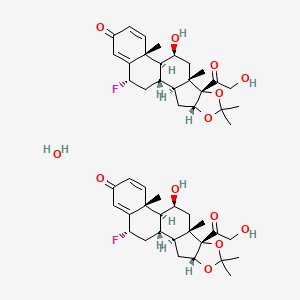
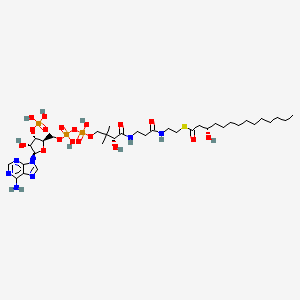
![[(2R,3R,4S,5R,6R)-5-[[3-amino-6-[[3-amino-6-[[3-amino-6-[[3-amino-6-(3,6-diaminohexanoylamino)hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3,4-dihydroxy-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-2-yl]methyl carbamate](/img/structure/B1250713.png)
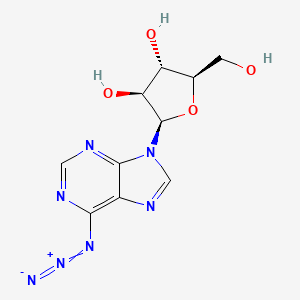
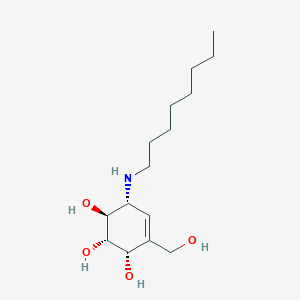
![5-chloro-N-[2-[4-[[(E)-1-(cyclohexylamino)-2-nitroethenyl]sulfamoyl]phenyl]ethyl]-2-methoxybenzamide](/img/structure/B1250716.png)
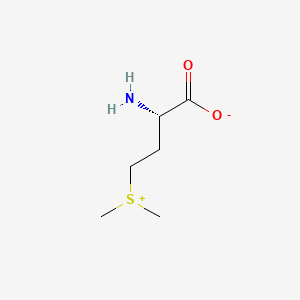
![5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide](/img/structure/B1250721.png)
![Thiazolo[4,5-d]pyrimidine](/img/structure/B1250722.png)
![(1R,2R,4S,5R,7R,8S,9R,12S,13R,15S,16S,18S,19R,20R)-5,15,16,19,20-pentahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one](/img/structure/B1250723.png)
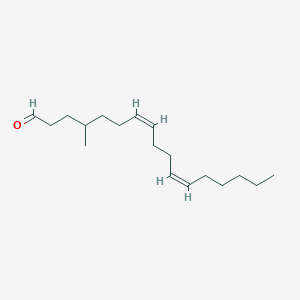
![[4-(2-Aminopurin-9-yl)-2-(propan-2-yloxycarbonyloxymethyl)butyl] acetate](/img/structure/B1250726.png)